molecular formula C17H17N3O5 B2363165 Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate CAS No. 2411336-79-1

Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate

Cat. No.: B2363165
CAS No.: 2411336-79-1
M. Wt: 343.339
InChI Key: RLHKBOXCTXRTEL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate is a complex organic compound featuring a morpholine ring, an oxadiazole ring, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-23-15(22)8-7-14(21)20-9-10-24-13(11-20)16-18-17(25-19-16)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHKBOXCTXRTEL-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCOC(C1)C2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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